molecular formula C19H21N3OS B11603808 1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(2-methylphenyl)-3-phenylurea

1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(2-methylphenyl)-3-phenylurea

Cat. No.: B11603808
M. Wt: 339.5 g/mol
InChI Key: DWLUZDHQRQIICC-UHFFFAOYSA-N
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Description

3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-(2-METHYLPHENYL)-1-PHENYLUREA is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-(2-METHYLPHENYL)-1-PHENYLUREA typically involves the reaction of a thiazole derivative with an isocyanate compound. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or toluene.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions could target the urea moiety or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-(2-METHYLPHENYL)-1-PHENYLUREA would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like thiamine (vitamin B1) or sulfathiazole.

    Urea derivatives: Compounds such as phenylurea herbicides or barbiturates.

Uniqueness

3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-(2-METHYLPHENYL)-1-PHENYLUREA is unique due to its specific combination of a thiazole ring and a urea moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)-1-(2-methylphenyl)-3-phenylurea

InChI

InChI=1S/C19H21N3OS/c1-14-9-7-8-12-16(14)22(18-20-13-19(2,3)24-18)17(23)21-15-10-5-4-6-11-15/h4-12H,13H2,1-3H3,(H,21,23)

InChI Key

DWLUZDHQRQIICC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C2=NCC(S2)(C)C)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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